![molecular formula C12H17BrN2O B4990180 N~1~-(4-bromophenyl)-N~2~-butylglycinamide](/img/structure/B4990180.png)
N~1~-(4-bromophenyl)-N~2~-butylglycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(4-bromophenyl)-N~2~-butylglycinamide, also known as BPG, is a chemical compound that belongs to the class of glycine transport inhibitors. It has been studied extensively for its potential therapeutic applications in the treatment of neurological and psychiatric disorders, such as epilepsy, schizophrenia, and bipolar disorder.
Wissenschaftliche Forschungsanwendungen
N~1~-(4-bromophenyl)-N~2~-butylglycinamide has been studied extensively for its potential therapeutic applications in the treatment of neurological and psychiatric disorders. It has been shown to be effective in reducing seizures in animal models of epilepsy and in improving cognitive function in animal models of schizophrenia. N~1~-(4-bromophenyl)-N~2~-butylglycinamide has also been studied for its potential use as a tool for investigating the role of glycine transporters in the central nervous system.
Wirkmechanismus
N~1~-(4-bromophenyl)-N~2~-butylglycinamide works by inhibiting the uptake of glycine by the glycine transporter, GlyT1, in the central nervous system. Glycine is an important neurotransmitter that plays a key role in the regulation of neuronal excitability and synaptic plasticity. By inhibiting the uptake of glycine, N~1~-(4-bromophenyl)-N~2~-butylglycinamide enhances the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in learning and memory processes.
Biochemical and Physiological Effects:
N~1~-(4-bromophenyl)-N~2~-butylglycinamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of glycine and glutamate in the brain, which are important neurotransmitters involved in synaptic transmission and plasticity. N~1~-(4-bromophenyl)-N~2~-butylglycinamide has also been shown to increase the activity of NMDA receptors, which are involved in learning and memory processes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N~1~-(4-bromophenyl)-N~2~-butylglycinamide in lab experiments is that it is a highly specific inhibitor of the glycine transporter, GlyT1, and does not affect other neurotransmitter transporters. This makes it a useful tool for investigating the role of glycine transporters in the central nervous system. However, one limitation of using N~1~-(4-bromophenyl)-N~2~-butylglycinamide is that it is not very soluble in water, which can make it difficult to work with in some experimental settings.
Zukünftige Richtungen
There are several future directions for research on N~1~-(4-bromophenyl)-N~2~-butylglycinamide. One area of research is the development of more potent and selective inhibitors of the glycine transporter, GlyT1, for use in the treatment of neurological and psychiatric disorders. Another area of research is the investigation of the role of glycine transporters in the regulation of synaptic plasticity and neuronal excitability. Finally, there is a need for further research on the long-term effects of N~1~-(4-bromophenyl)-N~2~-butylglycinamide on the central nervous system and its potential use in the treatment of neurological and psychiatric disorders.
Synthesemethoden
The synthesis of N~1~-(4-bromophenyl)-N~2~-butylglycinamide involves the reaction of 4-bromobenzylamine with butylglycine in the presence of a coupling agent, such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), in anhydrous dichloromethane. The resulting product is then purified by column chromatography to obtain pure N~1~-(4-bromophenyl)-N~2~-butylglycinamide.
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-2-(butylamino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O/c1-2-3-8-14-9-12(16)15-11-6-4-10(13)5-7-11/h4-7,14H,2-3,8-9H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIRIWCYYHGDPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC(=O)NC1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2-(butylamino)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.